molecular formula C18H14Cl2N2O2 B5050646 6,7-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

6,7-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B5050646
M. Wt: 361.2 g/mol
InChI Key: ZPJKTDFWUDJHPJ-UHFFFAOYSA-N
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Description

The compound “6,7-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline” is a complex organic molecule. It has a molecular formula of C18H14Cl2N2O2 and a molecular weight of 361.22 . The structure of the compound includes a cyclopenta[c]quinoline core with two chlorine atoms at positions 6 and 7, a nitrophenyl group at position 4, and a tetrahydro-3H group .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopenta[c]quinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring . The compound also features a nitrophenyl group at position 4 and two chlorine atoms at positions 6 and 7 .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by quinoline derivatives , this compound could potentially serve as a lead compound for the development of new drugs or therapeutic agents. Further studies could also explore its physical and chemical properties in more detail.

Properties

IUPAC Name

6,7-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c19-15-9-8-14-12-2-1-3-13(12)17(21-18(14)16(15)20)10-4-6-11(7-5-10)22(23)24/h1-2,4-9,12-13,17,21H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJKTDFWUDJHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC(=C3Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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